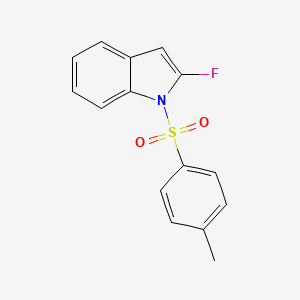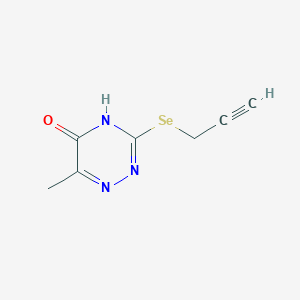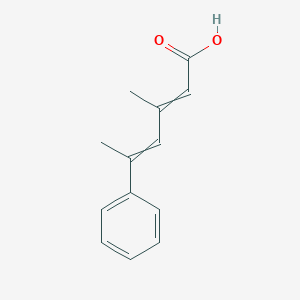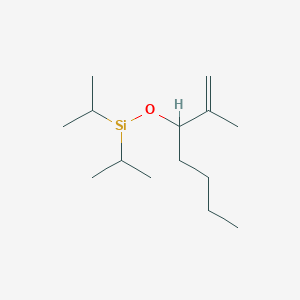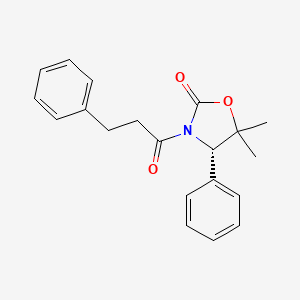
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Phenylpropanoyl Group: This step involves the acylation of the oxazolidinone ring with a phenylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the phenylpropanoyl moiety.
Substitution: Substitution reactions may occur at the oxazolidinone ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of oxazolidinones are known for their use as antibiotics. This compound could potentially be explored for similar applications.
Industry
Industrially, the compound might be used in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, if used as an antibiotic, it might inhibit protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
(4S)-4-phenyl-2-oxazolidinone: A simpler oxazolidinone derivative.
(4S)-4-benzyl-2-oxazolidinone: Another chiral oxazolidinone with a benzyl group.
Uniqueness
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one is unique due to the presence of both the dimethyl and phenylpropanoyl groups, which may confer distinct chemical and biological properties compared to other oxazolidinones.
属性
CAS 编号 |
168297-96-9 |
|---|---|
分子式 |
C20H21NO3 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO3/c1-20(2)18(16-11-7-4-8-12-16)21(19(23)24-20)17(22)14-13-15-9-5-3-6-10-15/h3-12,18H,13-14H2,1-2H3/t18-/m0/s1 |
InChI 键 |
QQKWYERZMUDKRS-SFHVURJKSA-N |
手性 SMILES |
CC1([C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
规范 SMILES |
CC1(C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



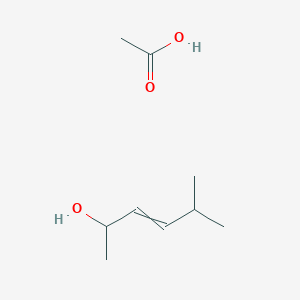
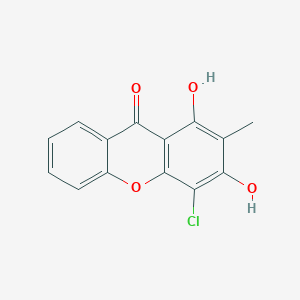
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)

![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
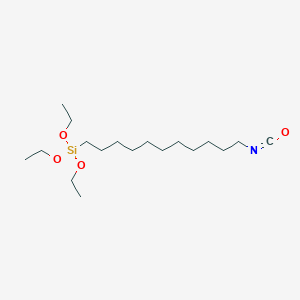
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
